Butyryl-Coenzyme A (sodium)
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Overview
Description
Butyryl-Coenzyme A (sodium) is an organic compound that plays a crucial role in various biological pathways. It is a derivative of butyric acid and contains coenzyme A. This compound is involved in fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA). It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is essential for maintaining the colonic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyryl-Coenzyme A (sodium) can be synthesized through the reaction of butyric acid with coenzyme A in the presence of ATP and a suitable enzyme such as butyrate—CoA ligase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.0 and a temperature of 25°C .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (sodium) often involves microbial fermentation processes. Engineered strains of bacteria such as Clostridium tyrobutyricum are used to produce butyrate, which is then converted to Butyryl-Coenzyme A through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Butyryl-Coenzyme A (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to crotonyl-Coenzyme A.
Reduction: It can be reduced to butyrate.
Substitution: It can participate in substitution reactions to form different acyl-Coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADH or NADPH for reduction, and oxygen or other oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and other acyl-Coenzyme A derivatives .
Scientific Research Applications
Butyryl-Coenzyme A (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and metabolic disorders.
Industry: It is used in the production of biofuels and other biochemicals through microbial fermentation processes
Mechanism of Action
Butyryl-Coenzyme A (sodium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl-Coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-Coenzyme A. This reaction is part of the fatty acid oxidation pathway. The compound also plays a role in the regulation of gene expression through post-translational modifications of histones .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Propionyl-Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Uniqueness
Butyryl-Coenzyme A (sodium) is unique in its role as an intermediate in the synthesis of butyrate, which has significant implications for gut health and energy metabolism. Its involvement in both fatty acid metabolism and gene regulation through histone modification sets it apart from other acyl-Coenzyme A derivatives .
Properties
Molecular Formula |
C25H41N7NaO17P3S |
---|---|
Molecular Weight |
859.6 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,18-,19-,20+,24-;/m1./s1 |
InChI Key |
XBNZETGNIJRVAR-XXXNBSBMSA-M |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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